molecular formula C19H21NO2 B5822745 N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5822745
M. Wt: 295.4 g/mol
InChI Key: GBRBZWOWURHJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that belongs to the class of pyranocarboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, suggesting that it may exert its anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and practicality for some researchers.

Future Directions

There are several future directions for the research and development of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Moreover, it may be worthwhile to explore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it may be useful to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 2-methylphenylacetonitrile and benzaldehyde in the presence of a base catalyst to form 1-(2-methylphenyl)-2-phenylethene. This intermediate is then reacted with ethyl acetoacetate to form 4-phenyl-3-(2-methylphenyl)-1-buten-1-ol. Finally, this intermediate is treated with a Lewis acid catalyst to form N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.

Scientific Research Applications

N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-(2-methylphenyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-7-5-6-10-17(15)20-18(21)19(11-13-22-14-12-19)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRBZWOWURHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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